molecular formula C13H13Cl2N3S B8473441 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazine

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B8473441
M. Wt: 314.2 g/mol
InChI Key: NMFMBVQYCFTBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazine is a useful research compound. Its molecular formula is C13H13Cl2N3S and its molecular weight is 314.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13Cl2N3S

Molecular Weight

314.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-piperazin-1-yl-1,3-thiazole

InChI

InChI=1S/C13H13Cl2N3S/c14-9-1-2-10(11(15)7-9)12-8-19-13(17-12)18-5-3-16-4-6-18/h1-2,7-8,16H,3-6H2

InChI Key

NMFMBVQYCFTBTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 4 N solution (70 ml) of hydrogen chloride in ethyl acetate was added to a solution of tert-butyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate (2.31 g, 5.58 mmol) in ethyl acetate (70 ml), the mixture was stirred at room temperature for 12 hours, and the solvent was distilled off under reduced pressure. The residue was dissolved in water, neutralized with a 1 N sodium hydroxide aqueous solution, and extracted with chloroform. The extract was washed with water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to give 1.46 g (83.3%) of the desired product as a solid.
[Compound]
Name
solution
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
83.3%

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